molecular formula C36H31BrO10 B14764600 (2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

(2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Numéro de catalogue: B14764600
Poids moléculaire: 703.5 g/mol
Clé InChI: KCSNZOGAUPLKMH-LDDHDNMNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzoylated carbohydrate derivative featuring a 2-bromoethoxy substituent at the C6 position of a tetrahydropyran core. The stereochemistry (2R,3R,4S,5R,6S) ensures precise spatial orientation of functional groups, critical for its reactivity and biological interactions. The benzoyl groups at C2, C3, C4, and C5 act as protective moieties, enhancing stability during synthetic modifications . The 2-bromoethoxy group serves as a versatile leaving group, enabling nucleophilic substitutions in glycosylation reactions or prodrug activation .

Propriétés

Formule moléculaire

C36H31BrO10

Poids moléculaire

703.5 g/mol

Nom IUPAC

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl benzoate

InChI

InChI=1S/C36H31BrO10/c37-21-22-42-36-31(47-35(41)27-19-11-4-12-20-27)30(46-34(40)26-17-9-3-10-18-26)29(45-33(39)25-15-7-2-8-16-25)28(44-36)23-43-32(38)24-13-5-1-6-14-24/h1-20,28-31,36H,21-23H2/t28-,29-,30+,31-,36+/m1/s1

Clé InChI

KCSNZOGAUPLKMH-LDDHDNMNSA-N

SMILES isomérique

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCCBr)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

SMILES canonique

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OCCBr)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origine du produit

United States

Activité Biologique

(2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate
  • Molecular Formula : C41H32O11
  • Molecular Weight : 700.7 g/mol
  • CAS Number : 22415-91-4

The compound features multiple benzoyloxy groups which may enhance its solubility and bioactivity.

Anticancer Properties

Recent studies have indicated that compounds similar to (2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by 70% at a concentration of 10 μM after 48 hours of treatment .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

  • Research Findings : In vitro assays revealed that it possesses activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

  • Enzyme Targeting : It has been reported to inhibit glycosyltransferases which are crucial for glycoside formation. This inhibition can affect carbohydrate metabolism significantly .

Data Table of Biological Activities

Activity TypeTarget Organism/PathwayConcentration (μg/mL)Reference
AnticancerBreast cancer cells10
AntimicrobialE. coli32
Enzyme InhibitionGlycosyltransferasesNot specified

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent at C6 Molecular Weight Key Properties/Applications Reference
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate (Target) 2-Bromoethoxy 740.97* Probable antitumor activity; bromine enhances leaving group ability in substitutions
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate Trichloroiminoethoxy 740.97 Enhanced electrophilicity for nucleophilic attacks; used in glycosylation
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(quinolin-4-yloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (3j) Quinolin-4-yloxy N/A Photochemical applications; modified for hydroxyalkylation under UV light
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate (4l) Thiadiazole-sulfonamide-thio 578.02 Antimicrobial activity; sulfur moiety enhances membrane permeability
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate Pyrazolo-pyrimidine-triazole 614.55 Anticancer activity (IC50 = 15.3 µM against MCF-7 cells)

*Calculated molecular weight based on CAS 149707-76-6 .

Key Observations:
  • Bromine vs.
  • Benzoyl vs. Acetyl Protection : Benzoyl groups (target compound) provide greater steric hindrance and hydrolytic stability than acetylated derivatives (e.g., 4l), making the former preferable for multi-step syntheses .
  • Bioactivity : Pyrazolo-pyrimidine hybrids (e.g., IC50 = 15.3 µM) demonstrate that bulky aromatic substituents at C6 enhance antitumor efficacy, suggesting the bromoethoxy group in the target compound could be optimized for similar applications .

Stability and Reactivity

  • Hydrolytic Stability : Benzoyl-protected derivatives (target) exhibit slower hydrolysis rates compared to acetylated analogs (e.g., 14a in ), which require alkaline conditions for deprotection .
  • Thermal Degradation: Brominated compounds (target) may show lower thermal stability than non-halogenated derivatives due to C-Br bond lability above 150°C, necessitating low-temperature storage .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.